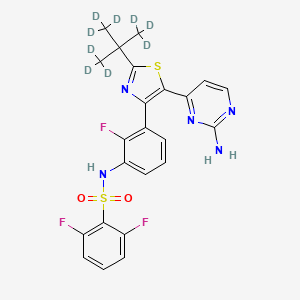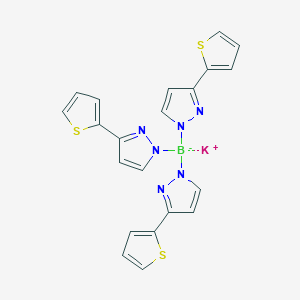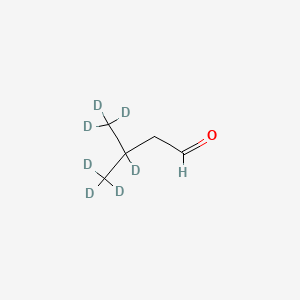
イソバレルアルデヒド-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iso-Valeraldehyde-D7, also known as 3-Methylbutanal-D7, is a stable isotope-labeled compound. It is a deuterated form of iso-Valeraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference standard in analytical chemistry due to its stable isotopic labeling .
科学的研究の応用
iso-Valeraldehyde-D7 is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In pharmacokinetic studies to understand drug metabolism.
Industry: In the production of flavors and fragrances due to its aroma-active properties
作用機序
Target of Action
Iso-Valeraldehyde-D7 is a labelled analogue of iso-Valeraldehyde . Iso-Valeraldehyde is a flavor and aroma compound found in many species . .
Mode of Action
As a labeled analogue of iso-Valeraldehyde, it may share similar interactions with its targets .
Result of Action
Iso-Valeraldehyde-D7 is identified to be an aroma-active component that contributes to the distinct malty flavor of buckwheat honey . It can also be used for the synthesis of 4-substituted pyrrolo[2,3-c]quinolines, which have anti-tubercular activity .
生化学分析
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with various proteins and enzymes
Cellular Effects
It is known that isovaleraldehyde, a related compound, has been found to be associated with several diseases such as ulcerative colitis, Crohn’s disease, perillyl alcohol administration for cancer treatment, and hepatic encephalopathy . It is also linked to the inborn metabolic disorder celiac disease .
Molecular Mechanism
It is known that isovaleraldehyde, a related compound, is used as a reactant in the synthesis of a number of compounds .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at 4° C and has a boiling point of 90° C .
Dosage Effects in Animal Models
The effects of iso-Valeraldehyde-D7 at different dosages in animal models are not well-documented. Animal research provides a major contribution to the discovery of new compounds and its mechanism of action. It also deals with the pharmacokinetics profile and determination of safe dose of a compound which is to be tested in humans .
Metabolic Pathways
It is known that isovaleraldehyde, a related compound, is associated with several diseases, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound is stored at 4° C .
Subcellular Localization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iso-Valeraldehyde-D7 typically involves the deuteration of iso-Valeraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of iso-Valeraldehyde-D7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
iso-Valeraldehyde-D7, like other aldehydes, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Forms 3-methylbutanoic acid.
Reduction: Forms 3-methylbutanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
iso-Valeraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Methylbutanal: Another aldehyde with similar chemical properties but without deuterium labeling
Uniqueness
The uniqueness of iso-Valeraldehyde-D7 lies in its stable isotopic labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .
特性
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)
![(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te](/img/new.no-structure.jpg)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
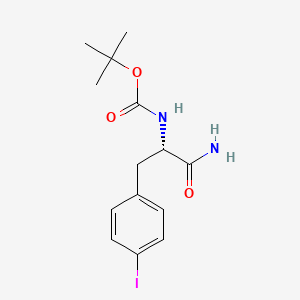
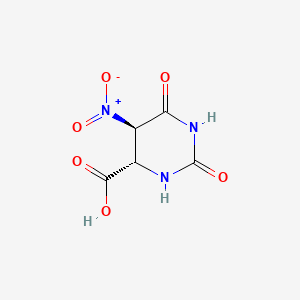
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)
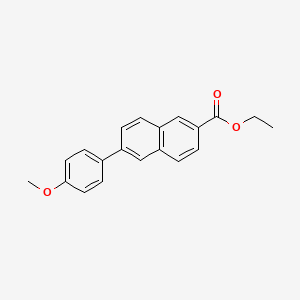
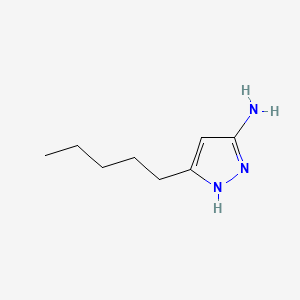

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
